molecular formula C13H14ClN3 B2811431 2-(Pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 2034375-62-5

2-(Pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No. B2811431
CAS RN: 2034375-62-5
M. Wt: 247.73
InChI Key: WAZFLMGMCNTKHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrimidine is an aromatic heterocyclic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It is a fundamental structure of many biological compounds like nucleotides of DNA and RNA . Tetrahydroisoquinoline is a type of isoquinoline with the nitrogen atom at position 1 . It is a structural motif in a variety of natural products and pharmaceuticals .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods, including IR, NMR, and UV-Vis . For example, the structure of ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate, a pyrimidine derivative, was confirmed by 1H NMR .


Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups. Pyrimidine derivatives are known to exhibit diverse types of biological and pharmaceutical activities . They can undergo a variety of chemical reactions, including oxidation and reduction, and reactions with nucleophiles and electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, solubility, and stability. For example, ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate, a pyrimidine derivative, is a yellow solid with a melting point of 256–257 °C .

Scientific Research Applications

Anti-Fibrosis Activity

Compounds with a pyrimidine moiety, such as 2-(Pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride, have been found to exhibit anti-fibrotic activities . In a study, several compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC .

Antimicrobial Activity

Pyrimidine derivatives are known to exhibit antimicrobial activities . This makes them potential candidates for the development of new antimicrobial drugs.

Anticancer Activity

Pyrimidine derivatives have been reported to have anticancer properties . They have been used in the modulation of myeloid leukemia and breast cancer .

Antiallergic Activity

Diazines, which include pyrimidines, have been reported to exhibit antiallergic activities . This suggests that 2-(Pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride could potentially be used in the treatment of allergic reactions.

Tyrosine Kinase Inhibition

Pazopanib, a pyrimidine-based drug, is a potent and selective multi-targeted receptor tyrosine kinase inhibitor . This suggests that other pyrimidine derivatives could potentially be developed as tyrosine kinase inhibitors.

Anti-Inflammatory and Analgesic Activities

Pyrimidine derivatives have been reported to have anti-inflammatory and analgesic activities . This suggests that 2-(Pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride could potentially be used in the treatment of inflammation and pain.

Antihypertensive Activity

Pyrimidine derivatives have been reported to have antihypertensive activities . This suggests that 2-(Pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride could potentially be used in the treatment of hypertension.

Anticonvulsant Activity

Pyrimidine derivatives have been reported to have anticonvulsant activities . This suggests that 2-(Pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride could potentially be used in the treatment of convulsive disorders.

Mechanism of Action

Target of Action

The primary targets of 2-(Pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride are Collagen Prolyl 4-Hydroxylases (P4Hs) and Serine/threonine protein kinase PLK4 . P4Hs play a crucial role in the formation of stable triple helical collagen by catalyzing the formation of 4-hydroxyproline . PLK4 is a master regulator of centriole duplication, which is significant for maintaining genome integrity .

Mode of Action

This compound interacts with its targets by inhibiting their activity. It has been found to be a potent inhibitor of collagen prolyl-4-hydroxylase . It also displays high inhibitory activity against PLK4 .

Biochemical Pathways

The inhibition of P4Hs and PLK4 affects several biochemical pathways. The inhibition of P4Hs leads to a decrease in the formation of stable triple helical collagen . The inhibition of PLK4 disrupts centriole duplication, which can lead to genome instability .

Pharmacokinetics

Similar compounds have been reported to exhibit good plasma stability and liver microsomal stability . These properties can impact the bioavailability of the compound, but further studies would be needed to confirm this for 2-(Pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride.

Result of Action

The inhibition of P4Hs by this compound leads to a significant reduction in the expression of collagen and the content of hydroxyproline in cell culture medium in vitro . This suggests that it might have potential as an anti-fibrotic drug . The inhibition of PLK4 can lead to genome instability, suggesting potential anticancer applications .

Future Directions

The future directions in the study of such compounds could involve further exploration of their biological activities and potential applications in medicine. For example, some pyrimidine derivatives have shown promising anti-fibrotic activities , suggesting potential for development into novel anti-fibrotic drugs.

properties

IUPAC Name

2-pyrimidin-2-yl-3,4-dihydro-1H-isoquinoline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3.ClH/c1-2-5-12-10-16(9-6-11(12)4-1)13-14-7-3-8-15-13;/h1-5,7-8H,6,9-10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAZFLMGMCNTKHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3=NC=CC=N3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride

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